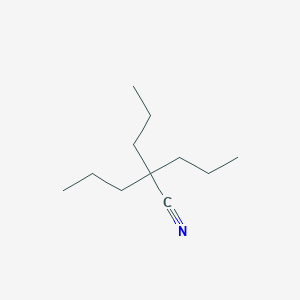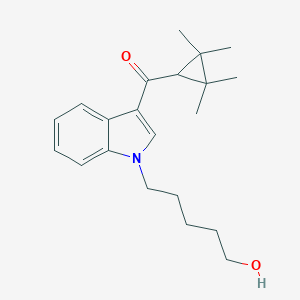
UR-144 N-5-hidroxipentilo
Descripción general
Descripción
El metabolito N-(5-hidroxipentil) de UR-144 es un metabolito urinario primario de UR-144, un cannabinoide sintético. Estos compuestos se encuentran a menudo en mezclas de hierbas como "K2" o "Spice." El propio UR-144 es un cannabinoide sintético potente que se une preferentemente al receptor CB2 periférico sobre el receptor CB1 central .
Aplicaciones Científicas De Investigación
La investigación sobre el metabolito N-(5-hidroxipentil) de UR-144 es limitada, pero juega un papel crucial en la comprensión del metabolismo y la farmacocinética de UR-144. Sus aplicaciones se extienden a:
Toxicología forense: Detección del uso de UR-144 en muestras biológicas.
Toxicología clínica: Evaluación de la exposición y los riesgos potenciales para la salud.
Pruebas de drogas: Identificación del abuso de UR-144.
Estudios farmacocinéticos: Investigación de sus vías de eliminación.
Mecanismo De Acción
El mecanismo exacto por el cual el metabolito N-(5-hidroxipentil) de UR-144 ejerce sus efectos sigue siendo especulativo. es probable que interactúe con el sistema endocannabinoide, afectando los receptores CB y las vías de señalización relacionadas.
Análisis Bioquímico
Biochemical Properties
UR-144 N-5-hydroxypentyl interacts with various enzymes and proteins in biochemical reactions . It binds to the peripheral CB2 receptor and the central CB1 receptor
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
UR-144 N-5-hydroxypentyl exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still under study.
Dosage Effects in Animal Models
The effects of UR-144 N-5-hydroxypentyl vary with different dosages in animal models
Metabolic Pathways
UR-144 N-5-hydroxypentyl is involved in metabolic pathways, interacting with various enzymes or cofactors
Métodos De Preparación
Las rutas sintéticas exactas y las condiciones de reacción para el metabolito N-(5-hidroxipentil) de UR-144 no están ampliamente documentadas. es un metabolito de fase I esperado de UR-144, basado en el metabolismo de cannabimiméticos similares . Los métodos de producción industrial para este metabolito específico siguen siendo escasos.
Análisis De Reacciones Químicas
El metabolito N-(5-hidroxipentil) de UR-144 probablemente experimenta varias reacciones, incluida la oxidación, la reducción y la sustitución. Desafortunadamente, los reactivos y condiciones específicos no están bien establecidos. Los principales productos formados a partir de estas reacciones incluirían derivados hidroxilados y carboxilados.
Comparación Con Compuestos Similares
Si bien el metabolito N-(5-hidroxipentil) de UR-144 es único debido a su patrón de hidroxilación específico, otros cannabinoides sintéticos comparten vías metabólicas similares. Los compuestos notables incluyen JWH-018, AM-2201 y XLR-11.
Propiedades
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWBYMXUEMOBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024750 | |
| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895155-95-0 | |
| Record name | UR-144 N-5-hydroxypentyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 895155-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UR-144 N-5-HYDROXYPENTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


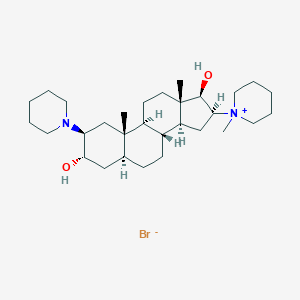


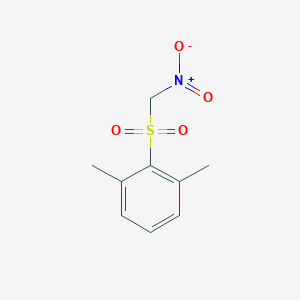
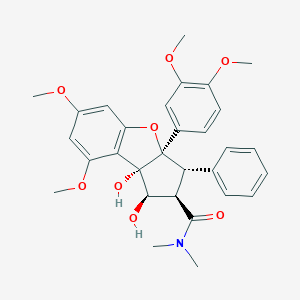







![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
